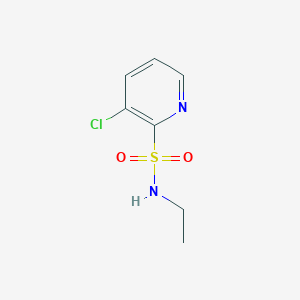

3-chloro-N-ethylpyridine-2-sulfonamide

Description

3-Chloro-N-ethylpyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position, where the sulfonamide nitrogen is further substituted with an ethyl group. Sulfonamides are well-known for their diverse applications, including antimicrobial, antitumor, and polymer synthesis roles.

Properties

Molecular Formula |

C7H9ClN2O2S |

|---|---|

Molecular Weight |

220.68 g/mol |

IUPAC Name |

3-chloro-N-ethylpyridine-2-sulfonamide |

InChI |

InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2H2,1H3 |

InChI Key |

RWPNBIQIVZWCCB-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions Optimization

| Entry | Solvent | Additive | Yield (%) of Sulfonamide |

|---|---|---|---|

| 1 | Ethyl acetate | NH4I | 20 |

| 6 | 1,2-Dichloroethane (DCE) | NH4I | 45 |

| 8 | Toluene | NH4I | 55 |

| 11 | Acetonitrile (CH3CN) | NH4I | 85 |

| 12 | Acetonitrile (CH3CN) | NH4I (25°C) | Trace |

| 13-17 | CH3CN | Various additives (NH4Cl, PhI(OAc)2, NaI, KI, I2) | Trace to 62 |

Substrate Scope with Amines

| Entry | Amine | Product Yield (%) |

|---|---|---|

| 1 | n-Propylamine | 74 |

| 2 | n-Butylamine | 71 |

| 3 | Iso-butylamine | 70 |

| 4 | Iso-propylamine | 60 |

| 5 | tert-Butylamine | 45 |

| 6 | Benzylamine | 75 |

| 7-12 | Secondary and cyclic amines (diethylamine, pyrrolidine, morpholine, etc.) | 60-82 |

Substrate Scope with Sodium Sulfinates

- Sodium sulfinates with various substituents (electron-donating and withdrawing) at the para-position are tolerated.

- Examples include methyl, chloro, nitro substituents, and 2-naphthyl sodium sulfinate, yielding sulfonamides in moderate to good yields (up to 68%).

Mechanistic Insights and Reaction Analysis

- The NH4I-mediated reaction likely proceeds via in situ generation of reactive iodine species facilitating the coupling of sodium sulfinates with amines.

- The method avoids toxic metal catalysts and harsh conditions, aligning with green chemistry principles.

- The sulfonamide bond formation involves nucleophilic attack of the amine on an electrophilic sulfur center activated by iodine species.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl Chloride Route | 3-chloropyridine-2-sulfonyl chloride, ethylamine, base or catalyst | Controlled temperature, often inert atmosphere | Established, direct sulfonamide formation | Uses corrosive sulfonyl chlorides, requires careful handling |

| NH4I-Mediated Amination | Sodium 3-chloropyridine-2-sulfinate, ethylamine, NH4I | 80°C, acetonitrile, 12 h, air atmosphere | Mild, environmentally friendly, broad substrate scope | Requires preparation or availability of sodium sulfinate |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include amines.

Scientific Research Applications

3-chloro-N-ethylpyridine-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on functional groups, substituents, and applications.

Comparison with 3-Chloro-N-Phenyl-Phthalimide

The compound 3-chloro-N-phenyl-phthalimide (Fig. 1) shares a 3-chloro substitution pattern and an N-aryl group but differs in its core structure and functional groups .

Structural and Functional Differences:

| Feature | 3-Chloro-N-Ethylpyridine-2-Sulfonamide | 3-Chloro-N-Phenyl-Phthalimide |

|---|---|---|

| Core Structure | Pyridine ring with sulfonamide | Phthalimide (benzene fused to imide) |

| Substituent | Ethyl group on sulfonamide nitrogen | Phenyl group on imide nitrogen |

| Functional Group | Sulfonamide (-SO₂NH-) | Imide (-CONHCO-) |

| Chlorine Position | 3-position on pyridine | 3-position on phthalimide ring |

Key Implications:

Reactivity :

- The sulfonamide group in the pyridine derivative may confer hydrogen-bonding capacity and acidity, whereas the phthalimide’s imide group is less acidic but participates in polymerization reactions .

- The ethyl substituent (vs. phenyl) likely increases hydrophobicity but reduces steric hindrance compared to the bulkier phenyl group.

Applications: 3-Chloro-N-phenyl-phthalimide is utilized in synthesizing polyimide monomers, critical for high-performance polymers in electronics and aerospace .

Comparison with Other Sulfonamide Derivatives

Pyridine sulfonamides generally exhibit enhanced metabolic stability compared to benzene-based analogs due to the electron-withdrawing pyridine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.